molecular formula C10H13ClN2O B7975443 2-chloro-6-methyl-N-propylpyridine-4-carboxamide

2-chloro-6-methyl-N-propylpyridine-4-carboxamide

Cat. No.: B7975443
M. Wt: 212.67 g/mol
InChI Key: OICJUWCRXKCISV-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-propylpyridine-4-carboxamide is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a propyl group attached to the nitrogen atom of the carboxamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-propylpyridine-4-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methylpyridine.

    Amidation Reaction: The 2-chloro-6-methylpyridine undergoes an amidation reaction with propylamine to form the desired carboxamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-N-propylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the carboxamide moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids or aldehydes.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-6-methyl-N-propylpyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-N-propylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-methylpyridine: Lacks the carboxamide and propyl groups, making it less versatile in terms of reactivity and applications.

    2-chloro-4-methylpyridine: Similar structure but with different substitution patterns, leading to different chemical and biological properties.

    N-propylpyridine-4-carboxamide:

Uniqueness

2-chloro-6-methyl-N-propylpyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-6-methyl-N-propylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-4-12-10(14)8-5-7(2)13-9(11)6-8/h5-6H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICJUWCRXKCISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=NC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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